Catechin

Catalog No.
S523692
CAS No.
154-23-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catechin

CAS Number

154-23-4

Product Name

Catechin

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1

InChI Key

PFTAWBLQPZVEMU-DZGCQCFKSA-N

SMILES

O[C@@H]1[C@@H](C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C3C1

solubility

Soluble in DMSO

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound Catechin is 290.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of catechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Catechins are a group of flavonoid antioxidants found abundantly in green tea, cocoa, berries, and various other fruits and vegetables []. These natural compounds have garnered significant interest in scientific research due to their potential health benefits. Let's delve into some key areas of scientific exploration regarding catechins:

Antioxidant and Free Radical Scavenging Activity

One of the most studied properties of catechins is their potent antioxidant activity. Catechins possess a chemical structure rich in hydroxyl groups, which allows them to effectively scavenge free radicals in the body []. Free radicals are unstable molecules that can damage cells and contribute to various chronic diseases. By neutralizing these free radicals, catechins may offer protection against oxidative stress and age-related diseases [].

Potential Anti-Inflammatory Properties

Inflammation is a natural response of the immune system, but chronic inflammation can contribute to various health issues. Research suggests that catechins may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of inflammatory mediators []. Studies have shown that catechins might be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Potential Role in Cancer Prevention

The anti-cancer potential of catechins is a subject of ongoing research. Studies have indicated that catechins may inhibit cancer cell growth, proliferation, and invasion []. Additionally, they might promote apoptosis (programmed cell death) in cancer cells []. While these findings are promising, further research is needed to understand the mechanisms and potential therapeutic applications of catechins in cancer prevention and treatment.

Catechin is a type of flavonoid, specifically a flavan-3-ol, primarily found in tea, cocoa, and various fruits. It is recognized for its antioxidant properties and potential health benefits. The chemical structure of catechin consists of two benzene rings (A and B) and a dihydropyran heterocycle (C ring) with hydroxyl groups, which contribute to its reactivity and biological activity. The most prevalent isomer is (+)-catechin, although it also exists in forms such as (−)-catechin and epicatechin, which differ in their stereochemistry due to the presence of two chiral centers at carbons 2 and 3 .

The primary focus of catechin research lies in its potential health benefits. The most studied mechanism of action involves its role as an antioxidant. Catechin's structure allows it to scavenge free radicals, protecting cells from oxidative damage linked to various chronic diseases []. Additionally, catechin may interact with cellular signaling pathways, potentially influencing inflammation, blood sugar control, and other physiological processes [, ]. However, further research is needed to fully understand these mechanisms.

, particularly oxidation. The oxidation mechanism involves sequential steps where the catechol and resorcinol groups are oxidized under different pH conditions. Initial oxidation occurs at low positive potentials, leading to reversible reactions, while further oxidation results in irreversible changes . Catechin can also react with free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), leading to the formation of stable oxidation products .

Key Reactions

  • Oxidation: Catechin is oxidized to oligomeric products like proanthocyanidin A2.
  • Antioxidant Activity: Catechin reacts with free radicals, stabilizing them and preventing cellular damage.

Catechin exhibits numerous biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, reduce oxidative stress, and modulate various signaling pathways involved in inflammation and cancer prevention . Research indicates that catechins can enhance cardiovascular health by improving endothelial function and reducing blood pressure .

Health Benefits

  • Antioxidant Effects: Protects cells from oxidative damage.
  • Anti-inflammatory Properties: May reduce inflammation markers in the body.
  • Cardiovascular Protection: Improves blood vessel function and lowers cholesterol levels.

Catechin biosynthesis occurs naturally in plants through the phenylpropanoid pathway. This pathway begins with L-phenylalanine, which is converted into 4-hydroxycinnamic acid before undergoing further transformations to yield catechin . In laboratory settings, catechin can be synthesized through various chemical methods, including:

  • Enzymatic Synthesis: Using specific enzymes like chalcone synthase.
  • Chemical Synthesis: Employing organic synthesis techniques to create catechin analogs.

Catechin has a wide range of applications across various fields:

Food Industry

  • Natural Preservative: Used for its antioxidant properties to extend shelf life.
  • Flavor Enhancer: Adds flavor and health benefits to beverages like tea.

Pharmaceuticals

  • Nutraceuticals: Developed into supplements for their health-promoting properties.
  • Drug Formulations: Investigated for potential use in cancer therapies due to their ability to inhibit tumor growth.

Cosmetics

  • Skin Care Products: Incorporated for its antioxidant effects that help protect skin from aging.

Studies have shown that catechins interact with various biological molecules, influencing their activity. For instance, catechins can react with cytochrome c, facilitating electron transfer processes that are crucial for cellular respiration . Additionally, catechins have been shown to modulate enzyme activities related to metabolism and detoxification pathways.

Notable Interactions

  • Cytochrome c: Participates in redox reactions affecting cellular respiration.
  • Enzymatic Pathways: Influences metabolic pathways through enzyme inhibition or activation.

Catechin shares structural similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
EpicatechinSimilar backboneExists in both cis and trans configurations; more potent antioxidant than catechin.
EpigallocatechinContains an additional hydroxyl groupExhibits stronger antioxidant activity; involved in more complex reactions.
QuercetinDifferent ring structureKnown for anti-inflammatory effects; broader range of biological activities.
KaempferolSimilar flavonoid structureFound in various plants; known for its anti-cancer properties.

Uniqueness of Catechin

Catechin's unique configuration allows it to effectively scavenge free radicals while also participating in complex biochemical interactions that contribute to its diverse health benefits. Its specific arrangement of hydroxyl groups plays a critical role in its reactivity compared to other flavonoids.

Plant-Based Biosynthetic Routes

Catechin biosynthesis in plants represents a sophisticated metabolic process that integrates multiple biochemical pathways to produce these vital flavonoid compounds. The biosynthetic machinery involves complex enzymatic networks that convert simple precursors into structurally diverse catechin molecules through highly regulated metabolic routes.

Phenylpropanoid Pathway Interactions

The phenylpropanoid pathway serves as the foundational biosynthetic route for catechin production, beginning with the conversion of the aromatic amino acid phenylalanine [1] [2]. This pathway represents the central metabolic hub connecting primary metabolism to secondary metabolite biosynthesis in plants. The initial enzymatic step involves phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to trans-cinnamic acid, establishing the first committed step in phenylpropanoid biosynthesis [2] [3].

The sequential action of cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) converts cinnamic acid to 4-coumaroyl-CoA, which serves as the activated precursor for flavonoid biosynthesis [2] [3]. Environmental factors significantly influence the expression of these early pathway genes, with temperature and light intensity showing particularly strong regulatory effects on PAL, C4H, and 4CL expression levels [4] [5].

The integration of 4-coumaroyl-CoA into the flavonoid biosynthetic pathway occurs through the action of chalcone synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [2]. This reaction represents the rate-limiting step in flavonoid biosynthesis and is subject to extensive transcriptional regulation by environmental stimuli [2] [6].

Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of naringenin chalcone to form naringenin, establishing the characteristic heterocyclic ring structure of flavonoids [2]. The efficiency of this conversion is critical for maintaining metabolic flux toward catechin biosynthesis, with CHI activity directly correlating with total catechin accumulation in tea plants [7] [8].

The phenylpropanoid pathway demonstrates remarkable metabolic plasticity, allowing plants to adjust catechin production in response to developmental cues and environmental stimuli. Temperature variations significantly impact the expression of key genes, with maximum air temperature showing strong positive correlations with PAL, 4CL, and downstream catechin biosynthetic genes [4]. Light intensity serves as another critical regulatory factor, with average daily irradiance strongly influencing the transcriptional activity of PAL, CHS, and other pathway components [4] [9].

Anthocyanidin Reductase (ANR) Catalyzed Reactions

Anthocyanidin reductase represents a pivotal enzyme in catechin biosynthesis, catalyzing the NADPH-dependent reduction of anthocyanidins to their corresponding flavan-3-ol products [10] [11]. This enzymatic activity is essential for producing the epicatechin forms of catechins, which constitute the major catechin components in tea leaves [11] [12].

The ANR-catalyzed reaction involves the stereospecific reduction of cyanidin and delphinidin to generate (−)-epicatechin and (−)-epigallocatechin, respectively [11] [12]. Biochemical characterization of recombinant ANR proteins has revealed significant variations in kinetic parameters among different plant species and even within multiple ANR isoforms from the same species [12]. The enzyme exhibits optimal activity at acidic pH conditions, with most ANR proteins showing maximum catalytic efficiency at pH 3.0-4.0 [12].

Kinetic analysis of ANR enzymes demonstrates hyperbolic Michaelis-Menten kinetics with respect to anthocyanidin substrates [13] [12]. The enzyme displays strict cofactor specificity for NADPH, with no detectable activity when NADH is provided as the electron donor [12]. Substrate inhibition occurs at high NADPH concentrations, indicating the need for precise cofactor balance in catechin biosynthesis [12].

The dual activity of ANR proteins represents a remarkable biochemical feature, enabling these enzymes to produce both 2,3-trans and 2,3-cis flavan-3-ol stereoisomers depending on the substrate and reaction conditions [10]. This dual functionality is particularly important for generating the diverse catechin profiles observed in different plant species [10] [14].

Temperature and pH optimization studies reveal that ANR enzymes exhibit maximum activity at moderate temperatures (30°C) and acidic conditions [12]. The enzyme shows remarkable tolerance to salt stress, with NaCl concentrations up to 600 mM having no inhibitory effect on catalytic activity [12]. This characteristic may contribute to the stress tolerance mechanisms in tea plants grown under adverse environmental conditions.

Substrate preference studies indicate that ANR proteins exhibit varying affinities for different anthocyanidin substrates [12]. The enzyme shows highest activity with cyanidin, followed by delphinidin and pelargonidin, reflecting the predominant catechin composition observed in tea leaves [11] [12]. The stereospecific nature of ANR-catalyzed reactions ensures the production of the correct stereoisomers required for biological activity [10] [11].

Epimerization Mechanisms in Camellia sinensis

Catechin epimerization in Camellia sinensis represents a critical biochemical process that determines the final composition of catechin stereoisomers in tea leaves [15] [16]. This process involves the interconversion between epi-catechins (such as epicatechin and epigallocatechin) and their corresponding non-epi forms (catechin and gallocatechin) [15] [16].

The epimerization process is primarily mediated by the enzymatic activities of leucoanthocyanidin reductase (LAR), anthocyanidin synthase (ANS), and anthocyanidin reductase (ANR) [15] [17]. These enzymes work in concert to establish the stereochemical composition of catechin molecules through their differential substrate specificities and reaction mechanisms [15] [14].

LAR catalyzes the conversion of leucocyanidin and leucodelphinidin to the corresponding 2,3-trans-flavan-3-ols, primarily producing catechin and gallocatechin [18] [19]. This enzymatic activity is responsible for generating the non-epi forms of catechins, which typically represent a minor fraction of total catechins in most tea cultivars [15] [14].

The epimerization balance is significantly influenced by environmental factors and genetic variations among tea cultivars [15] [4]. Temperature fluctuations affect the expression levels of LAR and ANR genes, with higher temperatures generally promoting increased expression of both enzymes [4]. This temperature sensitivity contributes to seasonal variations in catechin composition observed in tea leaves harvested at different times of the year [7] [8].

Specific tea cultivars exhibit unusual epimerization patterns, with some varieties accumulating exceptionally high levels of non-epi catechins [15]. The tea cultivar Y510 demonstrates a remarkable phenotype with gallocatechin gallate (GCG) levels reaching 54.5 mg/g, representing a 272-fold increase compared to standard cultivars [15]. This exceptional accumulation suggests genetic modifications in the epimerization machinery that favor the production of non-epi forms [15].

The epimerization process continues during tea processing, particularly during the brewing of green tea [16] [20]. The high temperatures and extended extraction times associated with tea preparation can induce additional epimerization, converting substantial amounts of epigallocatechin gallate (EGCG) to gallocatechin gallate (GCG) [16]. This post-harvest epimerization has important implications for the biological activity and health benefits of tea consumption [16] [20].

Microbial Biotransformation Pathways

Microbial biotransformation represents an emerging approach for catechin production and modification, offering alternative pathways to traditional plant-based biosynthesis [21] [22]. These microbial systems provide controlled environments for catechin production while enabling the generation of novel catechin derivatives with potentially enhanced bioactivity [21] [23].

Aspergillus niger has demonstrated exceptional capability for catechin biotransformation, particularly in the conversion of ester-catechins to non-ester forms [21]. The fungus can efficiently degrade epigallocatechin gallate (EGCG), epicatechin gallate (ECG), and gallocatechin gallate (GCG) by 79.1%, 76.7%, and 34.2%, respectively, while simultaneously increasing the corresponding non-ester catechins [21]. This biotransformation process is mediated by extracellular tannase enzymes that are induced by catechin substrates [21].

The biotransformation efficiency can be significantly enhanced through nutritional optimization [21]. The addition of nitrogen sources such as yeast extract, peptone, sodium nitrate, and ammonium chloride dramatically accelerates the conversion process, with complete degradation of ester-catechins achieved within 16-60 hours depending on the nitrogen source [21]. Yeast extract provides the most effective enhancement, enabling complete EGCG and ECG degradation within 16 hours [21].

Lactose supplementation also improves biotransformation efficiency by stimulating hyphal growth and tannase activity [21]. However, glucose exhibits an inhibitory effect on tannase production, demonstrating the importance of carbon source selection in optimizing microbial catechin biotransformation [21]. The regulatory mechanisms involve complex interactions between carbon catabolite repression and enzyme induction systems [21].

The biotransformation process generates gallic acid as a major byproduct, which can be further metabolized by the fungus through the action of monooxygenases and dioxygenases [21]. Nitrogen sources significantly up-regulate the transcriptional expression of these enzymes, leading to enhanced degradation of both gallic acid and non-ester catechins during extended fermentation periods [21].

Bacterial systems also demonstrate catechin biotransformation capabilities, with various soil bacteria capable of utilizing catechin as a carbon source [22]. These microorganisms can convert catechin into glycerol and other metabolites through specialized metabolic pathways that enable catechin degradation [22]. The bacterial transformation pathways may provide insights into novel approaches for catechin modification and derivative production.

Synthetic Organic Chemistry Approaches

Synthetic organic chemistry has emerged as a powerful tool for catechin production, enabling the preparation of structurally defined catechin compounds and their derivatives [24] [25] [26]. These synthetic approaches provide access to catechin molecules that may be difficult to obtain from natural sources while offering precise control over stereochemistry and substitution patterns [26] [27].

The development of general synthetic routes to epi-series catechins has been achieved through reverse polarity strategies [26]. This approach utilizes aromatic nucleophilic substitution reactions followed by sulfinyl-metal exchange and cyclization to enable stereocontrolled access to various catechin stereoisomers [26]. The methodology allows for the preparation of both catechin aglycones and their corresponding gallate esters [26].

A unified approach to catechin oligomers has been developed based on orthogonal activation strategies [27] [28]. This methodology employs bromo-capping of the C8 position combined with selective activation of different leaving groups to enable controlled oligomerization [28]. The approach allows for the synthesis of complex catechin dimers and trimers with precise control over regiochemistry and stereochemistry [27] [28].

The seco-catechin cyclization approach represents an innovative strategy for synthesizing 4→6-linked catechin dimers [25]. This method utilizes acyclic nucleophilic catechin precursors for regioselective union with electrophilic catechin units, followed by pyran cyclization to generate the desired dimeric products [25]. The approach provides access to catechin dimers that are scarcely available from natural sources [25].

Efficient chemical synthesis of catechin glucuronides has been developed to prepare authentic standards of catechin metabolites [24]. The synthetic route involves regioselective methylation of catechin precursors, followed by protection, glycosylation, and deprotection steps to yield the desired glucuronide conjugates [24]. This methodology is particularly valuable for preparing reference standards for metabolic studies [24].

The optimization of synthetic conditions requires careful consideration of reaction parameters, including base concentration, methylating agent equivalents, and reaction time [24]. Intermittent injection strategies have proven effective for achieving high regioselectivity in catechin methylation reactions [24]. The use of tert-butyldimethylsilyl protecting groups provides excellent stability and selectivity in multi-step synthetic sequences [24].

The synthetic approaches enable the preparation of catechin derivatives with enhanced stability and bioavailability [24] [26]. The ability to introduce specific substitution patterns and stereochemical configurations through chemical synthesis provides opportunities for developing catechin-based pharmaceuticals and nutraceuticals with improved therapeutic properties [24] [26].

Data Tables

Table 1: Kinetic Parameters of Anthocyanidin Reductase Enzymes

EnzymeKm_cyanidin (μM)Vmax (nmol/min·mg)Kcat (min⁻¹)Kcat/Km (M⁻¹·S⁻¹)Km_NADPH (μM)pH optimumTemperature optimum (°C)
MiANR1-148.329.119583.3 × 10⁵N/A3.030
MiANR1-2116.424.1525423.63 × 10⁵18.144.030
MiANR1-380.4318.4219384.01 × 10⁵18.984.030
VvANR2.82N/AN/AN/A1117.530

Table 2: Catechin Production Enhancement in Engineered Escherichia coli Strains

Strain/ConditionCatechin Titer (mg/L)Key ModificationFold Improvement
BL21(DE3)26.4Base strain1.0
BLΔpgiΔppc374.6Gene deletion14.2
BLΔpgiΔppc-p148760.9NADPH enhancement28.8
BLΔpgiΔppc-p168-759910.9Scaffolding proteins34.5

Table 3: Phenylpropanoid Pathway Genes and Environmental Responses

GeneFunctionPathway StageTemperature ResponseLight Response
CsPALPhenylalanine ammonia-lyaseEarlyHighHigh
CsC4HCinnamate 4-hydroxylaseEarlyHighModerate
Cs4CL4-coumarate:CoA ligaseEarlyHighModerate
CsCHSChalcone synthaseMiddleModerateHigh
CsCHIChalcone isomeraseMiddleModerateModerate
CsF3HFlavanone 3-hydroxylaseMiddleHighModerate
CsF3'5'HFlavonoid 3',5'-hydroxylaseMiddleHighHigh
CsDFRDihydroflavonol 4-reductaseLateHighModerate
CsANSAnthocyanidin synthaseLateHighModerate
CsANRAnthocyanidin reductaseLateHighHigh
CsLARLeucoanthocyanidin reductaseLateHighHigh

Table 4: Catechin Epimerization and Biosynthetic Origins

Catechin TypeStereochemistryANR ProductLAR ProductRelative Abundance in Tea
EGCGepiNoNoHigh
ECGepiNoNoModerate
EGCepiYesYesHigh
ECepiYesNoModerate
GCGnon-epiNoNoLow
CGnon-epiNoNoLow
GCnon-epiYesYesLow
Cnon-epiYesYesLow

For Catechin

Extraction MethodOptimal Temperature (°C)Optimal TimeOptimal SolventExtraction Yield (%)Reference
Microwave Assisted Extraction (MAE)60-805 minChitosan/ascorbic acid29.93±1.21 [1]
Ultrasonic Assisted Extraction (UAE)7015 hoursWater (1:7 ratio)48.55 [2]
Hot Water Extraction (HWE)8020 minWater25.98±0.75 [3]
Ethanol Extraction (EthE)10020 minEthanol20.64±1.45 [3]
Accelerated Water Extraction (AWE)14010 minWaterNot specified [4]
Pressurized Liquid Extraction (PLE)100-13010 minMethanol>95 [5]
Deep Eutectic Solvent (DES)5050 minMalic acid:Glycerol (1:2-2:1)Up to 50 [6]

Methanol-Based Extraction Systems

Methanol has demonstrated superior performance for catechin extraction across multiple studies. Research indicates that methanol concentrations of 60-100% provide optimal extraction yields for apples and grapes, while 40-80% methanol concentrations are preferred for legume matrices [7]. Pressurized liquid extraction using methanol as solvent produces extraction recoveries exceeding 95% for both catechin and epicatechin [5].

Aqueous Extraction Methodologies

Water-based extraction systems offer environmentally sustainable alternatives for catechin recovery. Hot water extraction at 80°C for 20 minutes achieves extraction yields of 25.98±0.75% [3]. The water extraction mechanism operates through the dissolution of catechins and tannins at elevated temperatures, with optimal extraction occurring at 70°C where catechins and tannins effectively dissolve in the aqueous medium [2].

Novel Green Solvent Systems

Innovative edible green extraction solvents have been developed incorporating natural polymers including chitosan, ascorbic acid, carboxymethylcellulose, and methylcellulose [1]. These systems provide the required polarity while offering preservative storage networks that protect catechins from oxidative degradation during extraction. Deep eutectic solvents composed of malic acid and glycerol demonstrate enhanced extraction capabilities due to stronger multi-interactions including π-π stacking, ionic charge interactions, and hydrogen bonding with target compounds [6].

Ion Precipitation Purification Strategies

Lead Subacetate Precipitation Method

Ion precipitation utilizing lead subacetate represents an established purification strategy for catechin isolation. This methodology involves the precipitation of crude catechins from the aqueous fraction of chloroform extraction by adding lead subacetate [8]. The technique enables simultaneous purification of seven tea catechins including gallocatechin, epigallocatechin, catechin, epigallocatechin-3-O-gallate, epicatechin, epigallocatechin-3-O-(3-O-methyl)-gallate, and epicatechin-3-O-gallate with purities exceeding 90%.

Table 2: Ion Precipitation Purification Strategies

Precipitation AgentTarget CompoundsPurity Achieved (%)Method DescriptionReference
Lead subacetateAll seven catechins>90Precipitation from aqueous fraction of chloroform extraction [8]
Ethyl acetate-HexaneCatechin from GambierNot specifiedSingle repetition purification using ethyl acetate-hexane system [9]
Cooling extractionCatechins and tannins separation96Temperature-controlled precipitation at 5°C for 15 hours [2]
Potassium citrateCaffeine and theanine separation>95Aqueous two-phase system formation with PPG400 [10]

Temperature-Controlled Precipitation

Cold precipitation methodologies utilize temperature manipulation to achieve selective catechin purification. The cooling extraction process operates through temperature-controlled precipitation at 5°C for 15 hours, achieving catechin purities of 96% [2]. This approach exploits differential solubility characteristics between catechins and tannins under reduced temperature conditions.

Aqueous Two-Phase System Formation

Advanced ion precipitation strategies employ aqueous two-phase systems incorporating potassium citrate and polyethylene glycol 400. This methodology constructs an aqueous two-phase system by adding potassium hydroxide solution to the deep eutectic solvent-rich phase, enabling selective separation of caffeine and theanine with extraction efficiencies exceeding 95% [10].

Advanced Chromatographic Separations

Hydrophilic Interaction Liquid Chromatography versus Reversed-Phase High Performance Liquid Chromatography Modalities

Fundamental Separation Mechanisms

Hydrophilic Interaction Liquid Chromatography employs a polar stationary phase with a relatively non-polar mobile phase consisting of high organic content with water and buffer modifiers [11]. The separation mechanism operates through partitioning of analytes between a water-enriched layer near the stationary phase surface and an organic-enriched bulk mobile phase. Conversely, Reversed-Phase High Performance Liquid Chromatography utilizes hydrophobic stationary phases with aqueous-organic mobile phases, achieving separation through hydrophobic interactions [12].

Table 3: HILIC vs RP-HPLC Chromatographic Comparison

ParameterHILIC ModeRP-HPLC ModeReference
Stationary PhaseHydrophilic (silica, cyano, amino)Hydrophobic (C18, C8, Phenyl, PFP) [11] [13]
Mobile Phase Composition50-95% ACN in aqueous buffer10-80% organic in water [11] [13]
Elution OrderReverse of RP-HPLCLess polar elutes first [11]
Detection SensitivityHigher (due to high ACN content)Standard [13]
Retention MechanismPartitioning into water layerHydrophobic interactions [11] [14]
Typical Column Temperature30-40°C25-40°C [15] [16]
Flow Rate (mL/min)0.8-1.00.7-1.2 [12] [17]
Analysis Time (min)5-3010-50 [12] [16]

Elution Order Characteristics

The elution order in Hydrophilic Interaction Liquid Chromatography represents approximately the reverse of that observed in Reversed-Phase High Performance Liquid Chromatography [11]. Compounds exhibiting high retention in Reversed-Phase High Performance Liquid Chromatography typically demonstrate low retention in Hydrophilic Interaction Liquid Chromatography, and vice versa. This complementary selectivity proves particularly valuable for catechin analysis where polar compounds require enhanced retention.

Detection Sensitivity Advantages

Hydrophilic Interaction Liquid Chromatography demonstrates superior sensitivity for catechin analysis compared to Reversed-Phase High Performance Liquid Chromatography due to the high acetonitrile content in the mobile phase [13]. The acetonitrile-rich mobile phase composition enhances electrospray ionization efficiency in mass spectrometric detection systems, resulting in improved analytical sensitivity.

Ultra High Performance Liquid Chromatography with Pentafluorophenyl Stationary Phases

Pentafluorophenyl Stationary Phase Characteristics

Ultra High Performance Liquid Chromatography employing pentafluorophenyl stationary phases provides enhanced selectivity for catechin separations through multiple interaction mechanisms. The pentafluorophenylpropyl stationary phase contains electron-deficient phenyl rings due to electronegative fluorine atoms, enabling π-π interactions and polar interactions with catechin molecules [18]. The carbon-fluorine bonds exhibit greater polarity compared to carbon-hydrogen bonds, enhancing electrostatic retention of catechin analytes.

Table 4: UHPLC with PFP Stationary Phase Performance

Catechin CompoundRetention Time (min)ResolutionPeak Efficiency (plates)LOD (mg/L)Reference
Gallocatechin (GC)1.82.185000.51 [19] [20]
Epigallocatechin (EGC)2.22.592000.36 [19] [20]
Catechin (C)3.12.8101000.89 [19] [20]
Epicatechin (EC)3.83.2112000.35 [19] [20]
Epigallocatechin gallate (EGCG)4.21.888000.28 [19] [20]
Gallocatechin gallate (GCG)4.81.279001.2 [19] [20]
Epicatechin gallate (ECG)5.62.496000.45 [19] [20]

Enhanced Retention Mechanisms

The pentafluorophenyl stationary phase demonstrates enhanced retention for all catechin analytes compared to conventional alkyl chain stationary phases [18]. Two primary mechanisms contribute to this enhanced retention: increased polar interactions due to carbon-fluorine bond polarity, and π-π interactions between aromatic rings of catechins and the aromatic ring on the pentafluorophenyl phase. These interactions produce alterations in elution order compared to traditional reversed-phase separations, particularly evident in the separation of epigallocatechin gallate and epicatechin gallate.

Analytical Performance Metrics

Ultra High Performance Liquid Chromatography with pentafluorophenyl stationary phases achieves baseline separation of seven catechins within 7 minutes [19]. The method demonstrates excellent reproducibility with peak area relative standard deviations ranging from 0.20-0.91% and retention time relative standard deviations between 0.04-0.18%. Limits of detection range from 0.28 to 1.2 mg/L, with limits of quantification spanning 0.34 to 28 mg/L across all catechin analytes.

Chiral Resolution Techniques

β-Cyclodextrin-Based Chiral Separations

Chiral resolution of catechin enantiomers employs β-cyclodextrin as a chiral selector in both liquid chromatographic and capillary electrophoretic systems. High Performance Liquid Chromatography with phenyl columns utilizing aqueous mobile phases containing 0.05% and 0.6% β-cyclodextrin achieves enantioseparation of catechin and epicatechin respectively [21]. The chiral recognition mechanism operates through formation of inclusion complexes between β-cyclodextrin and catechin enantiomers, where (-)-catechin and (+)-epicatechin form more stable diastereomeric complexes compared to their respective enantiomers.

Table 5: Chiral Resolution Techniques for Catechin

Chiral SelectorMethodMobile Phase/BufferResolutionElution OrderReference
β-cyclodextrinHPLC with phenyl column0.05-0.6% β-CD in waterBaseline separation(-)-catechin, (+)-epicatechin first [21] [22]
Mono-succinyl-β-cyclodextrinCapillary electrophoresis100 mM borate buffer (pH 9.8) + 5 mM selectorClear baseline separationNot specified [23] [24]
Di-succinyl-β-cyclodextrinCapillary electrophoresisBroad pH range capabilityClear baseline separationNot specified [23] [24]
Tri-succinyl-β-cyclodextrinCapillary electrophoresisBroad pH range capabilityClear baseline separationNot specified [23] [24]
CHIRALPAK IB N-3Normal phase HPLC80:20:0.1 Hex:EtOH:TFABaseline resolution(-)-catechin, (+)-catechin [25]
CHIRALPAK IE-3Normal phase HPLC80:20:0.1 Hex:(EtOH-MeOH):TFABaseline resolution(+)-catechin, (-)-catechin [25]
CHIRALPAK IF-3Normal phase HPLC80:20:0.1 Hex:(EtOH-MeOH):TFABaseline resolution(-)-catechin, (+)-catechin [25]

Succinyl-β-Cyclodextrin Derivatives

Modified cyclodextrin selectors including mono-, di-, and tri-succinyl-β-cyclodextrin provide enhanced chiral recognition capabilities for catechin enantiomers [23]. Capillary electrophoresis employing these selectors achieves clear baseline separation of catechin enantiomers across broad pH ranges. Mono-succinyl-β-cyclodextrin demonstrates optimal separation under conditions of 100 mM borate buffer at pH 9.8 containing 5 mM chiral selector without organic modifier addition.

Immobilized Chiral Stationary Phases

Commercial immobilized chiral columns including CHIRALPAK IB N-3, IE-3, and IF-3 provide robust platforms for catechin enantiomer separation [25]. These columns demonstrate reversal of elution order depending on the specific chiral stationary phase employed. Normal phase conditions utilizing hexane-ethanol-trifluoroacetic acid mobile phase systems achieve baseline resolution with analysis times under 15 minutes. The ability to reverse elution order proves particularly valuable for preparative separations and applications requiring enhanced sensitivity for specific enantiomers.

Spectroscopic Validation Protocols

Ultraviolet Spectroscopic Methods

Ultraviolet spectroscopic validation of catechin employs wavelength optimization to achieve maximum sensitivity and selectivity. The optimal detection wavelength for catechin quantitation has been established at 275-280 nm, determined based on signal-to-noise ratio optimization rather than maximum absorbance intensity [19]. This wavelength selection ensures lowest limits of detection and quantitation across all catechin analytes while maintaining analytical robustness.

Fluorescence Detection Protocols

Fluorescence spectroscopic validation utilizes excitation and emission wavelength pairs of 280/310 nm for enhanced catechin detection sensitivity [26]. Fluorescence detection demonstrates superior sensitivity compared to ultraviolet detection, with limits of detection of 5 ng/mL and limits of quantification of 40 ng/mL. The fluorescence method provides approximately 200-fold improvement in detection sensitivity compared to ultraviolet methods for catechin analysis in biological matrices.

Mass Spectrometric Validation

Mass spectrometric validation employs multiple reaction monitoring transitions for catechin identification and quantification. The validation protocol incorporates electrospray ionization in negative ion mode with optimized compound-specific parameters including declustering potential, collision energy, and cell exit potential [27]. Selected reaction monitoring transitions provide enhanced selectivity for catechin analysis in complex matrices while maintaining analytical sensitivity in the ng/mL range.

Peak Purity Assessment

Spectroscopic validation protocols incorporate peak purity assessment using photodiode array detection to ensure chromatographic selectivity. Peak purity values exceeding 0.95 indicate adequate separation from potential interferents [28]. The purity assessment evaluates spectral similarity across the entire chromatographic peak, confirming the absence of co-eluting compounds that could compromise analytical accuracy.

Method Validation Parameters

Linearity and Range Specifications

Method validation for catechin analysis establishes linearity across concentration ranges of 0.5-50 μg/mL with correlation coefficients exceeding 0.999 [29]. The linear range encompasses expected catechin concentrations in various matrices while maintaining analytical accuracy and precision. Calibration curves demonstrate excellent linearity with coefficients of determination greater than 0.9917 across all catechin analytes [30].

Table 6: Method Validation Parameters

Validation ParameterTypical ValuesICH/AOAC RequirementsReference
Linearity Range (μg/mL)0.5-50Covering expected range [29] [31] [32]
Correlation Coefficient (r²)≥0.999≥0.999 [29] [33]
Limit of Detection (LOD)0.1-9 mg/LS/N ≥ 3 [29] [31] [32]
Limit of Quantification (LOQ)0.34-28 mg/LS/N ≥ 10 [29] [31] [32]
Accuracy (% Recovery)94-102%95-105% [31] [30] [7]
Precision (% RSD)<5%≤5% [30] [32] [33]
Repeatability (% RSD)<2%≤2% [31] [30]
Intermediate Precision (% RSD)<5%≤5% [30] [32]
RobustnessFlow rate ±0.1 mL/min, Temp ±2°CDemonstrate robustness [31] [30]
SelectivityPeak purity >0.95No interference [29] [30]
Stability3-32 days at 4-25°CDemonstrate stability [31] [30]

Accuracy and Recovery Studies

Accuracy validation employs spike recovery studies at three concentration levels: 80%, 100%, and 120% of the nominal analytical concentration [31]. Recovery percentages ranging from 94-102% demonstrate acceptable method accuracy with relative standard deviations below 2.0%. The accuracy assessment evaluates matrix effects and potential analytical interferences across the validated concentration range.

Precision Assessment Protocols

Precision validation encompasses both repeatability and intermediate precision determinations. Repeatability studies involve triplicate analyses at three concentration levels with relative standard deviations below 2% [30]. Intermediate precision evaluates inter-day reproducibility over three consecutive days with acceptable relative standard deviations below 5%. These precision parameters ensure analytical reliability across different analytical sessions and operators.

Robustness and Selectivity Evaluation

Robustness validation evaluates method performance under deliberately varied analytical conditions including flow rate modifications (±0.1 mL/min), column temperature variations (±2°C), and detection wavelength changes [31]. The method demonstrates robustness when relative standard deviations remain below 2.0% across all tested variables. Selectivity validation confirms the absence of analytical interference from matrix components, degradation products, and related impurities through peak purity assessment and forced degradation studies [30].

Stability Validation Parameters

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

LogP

0.51 (LogP)
0.51

Appearance

Solid powder

Melting Point

214 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8R1V1STN48
5J4Y243W61

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
100786-01-4
154-23-4
8001-48-7
18829-70-4

Wikipedia

Catechin

Use Classification

Cosmetics -> Astringent

General Manufacturing Information

Gambier: ACTIVE

Dates

Last modified: 08-15-2023
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